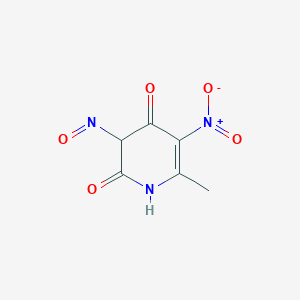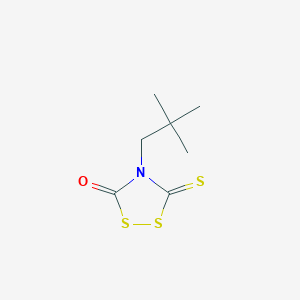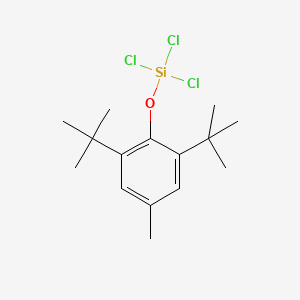
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane is an organosilicon compound that features a silicon atom bonded to three chlorine atoms and a phenoxy group substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with trichlorosilane. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane or toluene to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as distillation or recrystallization, to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under mild conditions with the use of a base to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation and Reduction: Oxidized or reduced forms of the phenoxy group.
Scientific Research Applications
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in modifying biomolecules and creating biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane involves the reactivity of the silicon-chlorine bonds and the phenoxy group. The compound can interact with various molecular targets through nucleophilic substitution, hydrolysis, and other reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A simpler organosilicon compound with three chlorine atoms bonded to a silicon atom.
Octadecyltrichlorosilane: An organosilicon compound with a long alkyl chain, used in surface modification.
Perfluoroctyltrichlorosilane: An organosilicon compound with a perfluorinated alkyl chain, used for creating hydrophobic surfaces.
Uniqueness
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane is unique due to the presence of the bulky tert-butyl groups and the phenoxy group, which impart specific steric and electronic properties. These features make it suitable for applications where stability and specific reactivity are required.
Properties
CAS No. |
88337-85-3 |
|---|---|
Molecular Formula |
C15H23Cl3OSi |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
trichloro-(2,6-ditert-butyl-4-methylphenoxy)silane |
InChI |
InChI=1S/C15H23Cl3OSi/c1-10-8-11(14(2,3)4)13(19-20(16,17)18)12(9-10)15(5,6)7/h8-9H,1-7H3 |
InChI Key |
XQWYLPGKOLVYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Si](Cl)(Cl)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dinitrophenyl)disulfanyl]-N,N-dimethylpropanamide](/img/structure/B14388898.png)
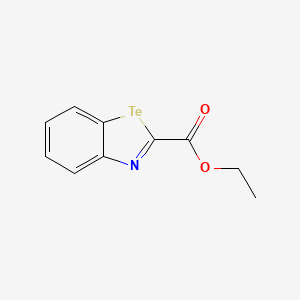
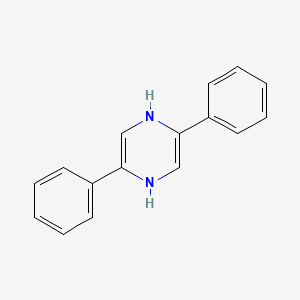
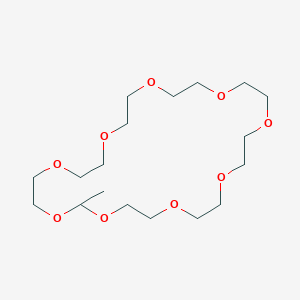
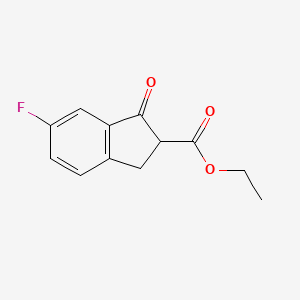
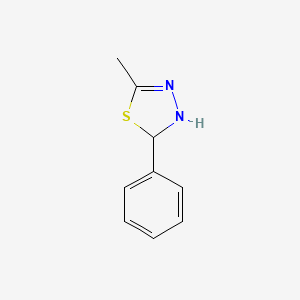
![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)
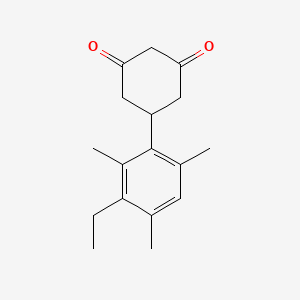
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)
